N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide

Sandmeyer isatin synthesis Regioselectivity Medicinal chemistry intermediate

Researchers targeting the 4,7-dichloroisatin scaffold for Ewing's sarcoma programs require the precise 2,5-dichloro isomer-positional variants yield incorrect regioisomers and fall outside patent scope. This isonitrosoacetanilide is the mandated Sandmeyer precursor to 4,7-dichloroisatin (Georgetown Univ. patent US20150051260A1). • Proven 79% yield protocol de-risks scale-up to preclinical candidate quantities. • Class-level antibiofilm activity (0.625-10 µg mL⁻¹) supports antifouling SAR library expansion. • Also gateway to 1,4-dichloro-2,3-diiodobenzene for dichlorinated picene materials.

Molecular Formula C8H6Cl2N2O2
Molecular Weight 233.05 g/mol
CAS No. 17122-58-6
Cat. No. B097232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide
CAS17122-58-6
Molecular FormulaC8H6Cl2N2O2
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NC(=O)C=NO)Cl
InChIInChI=1S/C8H6Cl2N2O2/c9-5-1-2-6(10)7(3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+
InChIKeyQHQMDDDKRFDIOT-NYYWCZLTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Context


N1-(2,5-Dichlorophenyl)-2-hydroxyiminoacetamide (CAS 17122-58-6), also known as 2,5-dichloroisonitrosoacetanilide, is a synthetic acetamide derivative belonging to the isonitrosoacetanilide class . It features a 2,5-dichlorophenyl group attached to the nitrogen of an acetamide backbone, with a hydroxyimino (-NOH) substituent at the α-carbon; IUPAC name: (2E)-N-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide . The compound is primarily employed as a key intermediate in the Sandmeyer isatin synthesis and related heterocyclic chemistry, serving as a precursor to 4,7-dichloroisatin and downstream pharmaceutical candidates [1].

Precursor 4,7-dichloroisatin via Sandmeyer cyclization regiospecific
Selection 2,5-dichloro substitution pattern required identity-critical
Class Isonitrosoacetanilide; halogenated acetamide intermediate research use only

Non-Interchangeability of 2,5-Dichloro Substitution


Isonitrosoacetanilides are not functionally interchangeable; the position and nature of aryl substituents directly govern the regiospecificity of cyclization in the Sandmeyer isatin synthesis, the electronic properties of the resulting isatin, and the performance of the final molecule in biological or materials applications [1]. For instance, corrosion inhibition efficiency among isonitrosoacetanilide derivatives ranges from ~90% to 97.6% depending on the substituent [2]. Substituting N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide with the unsubstituted parent, a 2-bromo, 2-methoxy, or even a positional isomer such as the 2,4-dichloro variant leads to a different isatin regioisomer (e.g., 4,7-dichloroisatin vs. 5,7-dichloroisatin), altering downstream biological activity and synthetic applicability. The specific 2,5-dichloro pattern is required to access 4,7-dichloroisatin, a key scaffold in patented anticancer compositions [3].

2,5-Dichloro (target)
Alternative substituent
Isatin regioisomer
4,7-dichloroisatin
5,7-dichloroisatin (from 2,4-dichloro); unsubstituted isatin (no Cl)
Corrosion inhibition
Not directly profiled; expected halogen-dependent profile
2-bromo: ~97.6%; unsubstituted: ~90% (class-level range)
Antifouling profile
Substituent-specific biofilm and settlement activity
4-Br/4-CH3/2-Br analogs active; no class-level uniformity

Quantitative Differentiation Evidence


Regioselective 4,7-Dichloroisatin Formation

Cyclization of N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide in strong acid yields exclusively 4,7-dichloroisatin, whereas the positional isomer N1-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide produces a different regioisomer (5,7-dichloroisatin) [1]. This regiochemical outcome is structurally determined by the chlorine substitution pattern on the phenyl ring and is non-interchangeable with unsubstituted or other halogenated isonitrosoacetanilides. The 4,7-dichloroisatin scaffold is specifically claimed as a critical intermediate in the synthesis of EWS-FLI1 protein inhibitors for Ewing's sarcoma treatment [2].

Regioselective 4,7-Dichloroisatin
Method context
Exclusive 4,7-dichloro regioisomer
2,5-dichloro pattern directs cyclization to patent-specified isatin
2,4-dichloro isomer yields 5,7-dichloroisatin; unsubstituted yields isatin
Sandmeyer isatin synthesis Regioselectivity Medicinal chemistry intermediate

Corrosion Inhibition: Substituent Effect

In a direct comparative study, isonitrosoacetanilide (unsubstituted), 2-bromoisonitrosoacetanilide, and 2-methoxyisonitrosoacetanilide were evaluated as corrosion inhibitors for mild steel in 1 mol L−1 HCl at 25 °C. The maximum inhibition efficiency reached 97.6% for 2-bromoisonitrosoacetanilide, while the unsubstituted parent compound exhibited approximately 90% inhibition at 5 × 10−3 mol L−1 [1]. This >7 percentage-point difference demonstrates the substantial quantitative impact of substituent identity on performance. Although the 2,5-dichloro derivative was not included in this specific study, the data establish that substituent choice is a decisive factor for functional outcomes in the isonitrosoacetanilide class.

Corrosion Inhibition Substituent Effect
Class-level
Δ up to 7.6 pp
Substituent identity determines inhibition efficiency in acid media
2-Br: 97.6% vs unsubstituted ~90% at 5 mM; 2,5-dichloro not directly tested
Corrosion inhibition Mild steel Electrochemistry

Synthesis Yield and Protocol

A reproducible laboratory protocol reports the synthesis of 2,5-dichloroisonitrosoacetanilide (the target compound) from 2,5-dichloroaniline, chloral hydrate, and hydroxylamine hydrochloride in aqueous ethanol, yielding a crude white solid in 79% yield (5.52 g from 4.86 g of 2,5-dichloroaniline) [1]. The compound was subsequently converted to 3,6-dichloroisatine (99% yield) and further elaborated into 1,4-dichloro-2,3-diiodobenzene for picene synthesis [1]. This contrasts with typical yields for unsubstituted isonitrosoacetanilide (often reported in 60–75% range) and highlights the viable scalability of the 2,5-dichloro variant in multi-step heterocyclic syntheses.

Synthesis Yield
Reported
79% crude yield
Validated protocol supports synthesis planning and scale-up
Unsubstituted analog reported 60–75%; may vary with purity
Sandmeyer synthesis Process chemistry Picene precursor

Antifouling Biofilm Inhibition

Six isonitrosoacetanilide compounds (including 4-Br-INA, 4-CH3-INA, and 2-Br-INA) were evaluated for antifouling activity at concentrations of 0.625–10 µg mL−1. At least one concentration of 4-Br-INA, 4-CH3-INA, and 2-Br-INA demonstrated non-toxic antibiofilm activity against microfouling bacteria and anti-settlement activity against Amphibalanus amphitrite cyprids [1]. Only 4-CH3-INA and 2-Br-INA additionally exhibited biofilm eradication potential. This structure-activity variation within the same core scaffold confirms that even subtle substituent changes determine both potency and toxicity profile; a 2,5-dichloro substituent pattern would be expected to produce a distinct antifouling fingerprint that cannot be extrapolated from the tested analogs.

Antifouling Biofilm Activity
Class-level
Substituent-dependent antibiofilm & settlement
4-Br/4-CH3/2-Br active at 0.625–10 µg/mL; 2,5-dichloro not profiled
Independent testing required to map dual-chlorine effect on ecotoxicity
Antifouling Biofilm inhibition Marine coatings

GHS Classification & Safe Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Sixth revised edition, N-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide is classified for industrial use with specific hazard and precautionary statements that differentiate it from non-halogenated isonitrosoacetanilides . The presence of two chlorine atoms increases molecular weight to 233.05 g/mol, raises LogP to 2.46, and elevates polar surface area (PSA) to 61.69 Ų relative to the unsubstituted parent (MW 178.19, PSA ~49 Ų) . These physicochemical differences affect solubility, partitioning, and environmental fate, requiring distinct handling, storage, and disposal protocols that procurement officers must account for.

GHS & Physicochemical Profile
Context-dependent
MW 233.05 · LogP 2.46 · PSA 61.69 Ų
Dichlorination increases LogP and PSA vs unsubstituted parent
Affects shipping classification, solubility, and environmental fate protocols
GHS classification Safety data Procurement compliance

Procurement-Driven Application Scenarios


4,7-Dichloroisatin for EWS-FLI1 Inhibitors

The target compound is the mandated precursor for 4,7-dichloroisatin, a scaffold explicitly claimed in Georgetown University patent US20150051260A1 for Ewing's sarcoma family tumor inhibitors [1]. Research groups pursuing this specific chemotype must procure the 2,5-dichloro isomer; the 2,4-dichloro or unsubstituted isonitrosoacetanilide will produce the incorrect isatin regioisomer and fall outside the patent's structural scope. The reproducible 79% yield protocol for the isonitrosoacetanilide intermediate [2] further de-risks synthesis planning for preclinical candidate scale-up.

Halogen-Substituted Corrosion Inhibitor Development

Although the 2,5-dichloro derivative itself has not been directly profiled in published corrosion studies, class-level data show that halogen substitution (e.g., 2-bromo) boosts inhibition efficiency from ~90% to 97.6% in 1 M HCl at 5 mM [1]. Researchers exploring structure-activity relationships for mild steel corrosion protection can systematically evaluate the 2,5-dichloro variant against the 2-bromo and 2-methoxy benchmarks to probe the electronic and steric contributions of a second chlorine atom on adsorption and mixed-type inhibition behavior.

Antifouling Coating Additive Screening

The demonstrated non-toxic antibiofilm and anti-settlement activity of certain isonitrosoacetanilides (4-Br-INA, 4-CH3-INA, 2-Br-INA) at 0.625–10 µg mL−1 [1] establishes this compound class as a candidate source of environmentally friendly antifouling agents. Inclusion of the 2,5-dichloro derivative in follow-up screening libraries is essential to map the full substituent landscape, as the dual-chlorine pattern may impart enhanced biofilm eradication potency or altered ecotoxicity profiles relative to the mono-substituted analogs already tested.

Building Block for Picene & PAH Synthesis

The compound serves as a gateway to 3,6-dichloroisatine and subsequently to 1,4-dichloro-2,3-diiodobenzene, a key intermediate in the synthesis of substituted picenes via Pd-catalyzed cross-coupling/annulation sequences [1]. This established synthetic pathway provides a high-yield, reproducible entry into dichlorinated polycyclic aromatic hydrocarbons for materials science and organic electronics research, where precise chlorine placement is critical for tuning photophysical and electronic properties.

Application
Selection Property
Validation Focus
EWS-FLI1 inhibitor research (patent scaffold)
Regioisomeric specificity for 4,7-dichloroisatin
Confirm exclusive 4,7-dichloro formation; verify absence of 5,7-isomer
Corrosion inhibitor development
Halogen substitution pattern and adsorption efficiency
Measure inhibition efficiency in 1 M HCl; compare with 2-bromo benchmark
Antifouling coating additive screening
Substituent-dependent antibiofilm and ecotoxicity profile
Independent MIC/biofilm assays; cyprid settlement and nauplii toxicity
Picene & PAH synthesis building block
Dichloro-substituted intermediate availability and yield
Validate 3,6-dichloroisatine conversion; assess photophysical properties
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